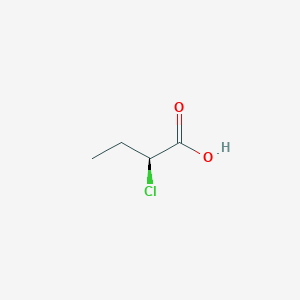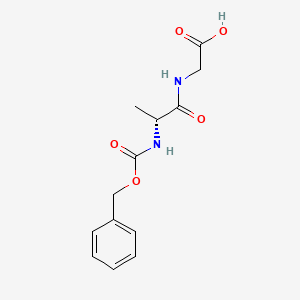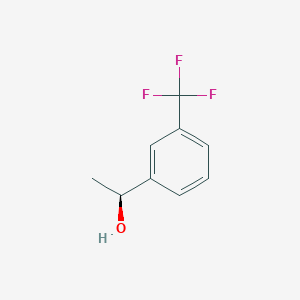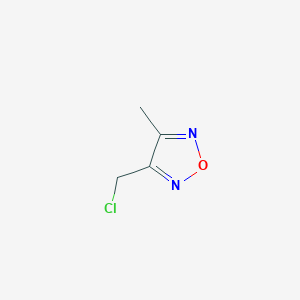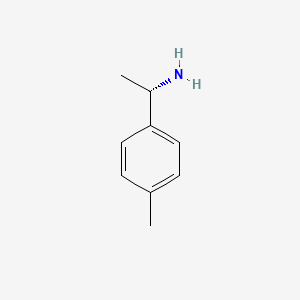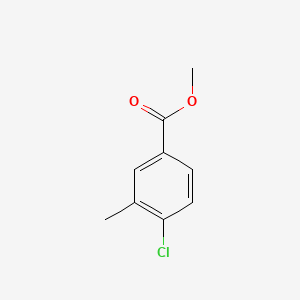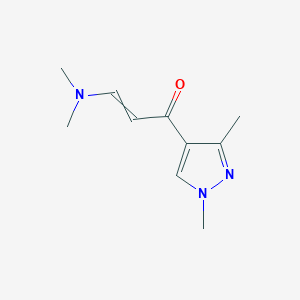
2-Chloro-5-methoxybenzothiazole
Übersicht
Beschreibung
2-Chloro-5-methoxybenzothiazole, also known as CMBT, is a heterocyclic organic compound composed of a benzene ring fused to a thiazole ring with a chlorine atom and a methoxy group attached at positions 2 and 5, respectively . It has a molecular weight of 199.66 .
Synthesis Analysis
The synthesis methods of benzothiazole derivatives, such as 2-Chloro-5-methoxybenzothiazole, can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry . These avoid the use of toxic solvents and minimize the formation of side products .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methoxybenzothiazole is C8H6ClNOS . The average mass is 199.657 Da and the monoisotopic mass is 198.985855 Da .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Wissenschaftliche Forschungsanwendungen
Rearrangement and Synthesis Techniques
- The conversion of 2-chloromethyl-5-methoxy-4H-pyran-4-one to 2-amino-5-hydroxy-6-methoxybenzothiazole hydrochloride under mild conditions demonstrates the chemical versatility and reactivity of chloro-methoxybenzothiazole derivatives in synthesizing complex structures (R. L. White, T. Schwan, R. Alaimo, 1980).
Application in Dye Production
- The diazotization of 2-amino-6-methoxybenzothiazole at elevated temperatures, used in the production of basic dyes, exemplifies the application in the dye industry, showcasing technological improvements and process simplifications (A. Penchev, D. Simov, N. Gadjev, 1991).
Antimicrobial Properties
- Schiff bases derived from benzothiazoles, including 2-amino-4-methoxybenzothiazole, were investigated for their antibacterial properties against various pathogenic bacterial species, indicating potential applications in antimicrobial treatments (Mahmood-ul-hassan, Z. Chohan, C. Supuran, 2002).
Agricultural Applications
- The synthesis and evaluation of benzothiazoles for antifungal, insecticidal, and herbicidal activities demonstrate the potential use of these compounds in agricultural pest control. Specific benzothiazole derivatives, including those with methoxy groups, were found to have significant activity against various pests (T. Hisano, M. Ichikawa, K. Tsumoto, M. Tasaki, 1982).
Material Science and Analytical Applications
- The use of mercaptobenzothiazoles as new matrices for laser desorption ionization mass spectrometry illustrates the application in analytical chemistry, particularly in enhancing the sensitivity and resolution of mass spectrometric analyses (N. Xu, Z. Huang, J. Watson, Douglas A. Gagecor, 1997).
Organic and Medicinal Chemistry
- The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential PET cancer imaging agents highlights the utility in medicinal chemistry, particularly in designing probes for in vivo imaging of disease states (Min Wang, Mingzhang Gao, B. Mock, K. Miller, G. Sledge, G. Hutchins, Q. Zheng, 2006).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target the dpre1 enzyme in mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with dna .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s predicted physicochemical properties, such as a high gi absorption and bbb permeability, suggest that it may have good bioavailability .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
The compound’s predicted properties, such as its stability under inert gas at 2–8 °c, suggest that it may be sensitive to temperature and atmospheric conditions .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Chloro-5-methoxybenzothiazole were not found, benzothiazoles are considered to be of great interest for drug design due to their high biological and pharmacological activity . Therefore, it is likely that future research will continue to explore the potential uses of 2-Chloro-5-methoxybenzothiazole and other benzothiazoles in the development of new drugs and materials .
Eigenschaften
IUPAC Name |
2-chloro-5-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERHMFUYYXLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427600 | |
| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxybenzothiazole | |
CAS RN |
3507-28-6 | |
| Record name | 2-Chloro-5-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


